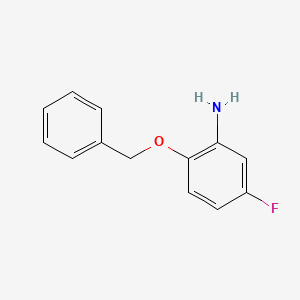

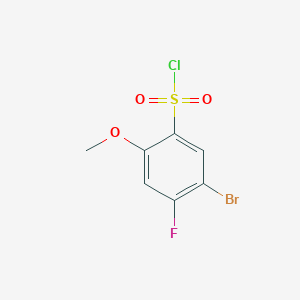

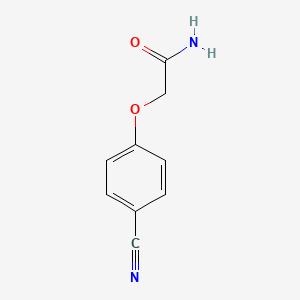

![molecular formula C18H18N2OS2 B2499922 3-(3,4-dimethylphenyl)-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one CAS No. 592537-72-9](/img/structure/B2499922.png)

3-(3,4-dimethylphenyl)-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(3,4-dimethylphenyl)-2-thioxo-2,3,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-4(1H)-one" is a thieno[2,3-d]pyrimidin-4-one derivative, a class of compounds known for their diverse pharmacological properties. These compounds have been synthesized and tested for various biological activities, including cytotoxicity against cancer cells, antiparasitic effects, and anti-HIV-1 activity .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4-one derivatives typically involves the cyclization of substituted thiophenes with various reagents to form the heterocyclic pyrimidinone core. For instance, the synthesis of related compounds has been reported using ethoxycarbonyl polymethylenethiophenes as starting materials . Additionally, derivatives containing the benzimidazole ring have been synthesized to enhance antiparasitic activity . The key intermediates in these syntheses often undergo further functionalization to yield the final compounds with desired biological properties.

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4-one derivatives is characterized by the presence of a thieno[2,3-d]pyrimidinone core, which can be further substituted at various positions to modulate the compound's biological activity. The structures of these compounds are typically confirmed using spectroscopic methods such as IR and NMR, along with elemental analysis .

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidin-4-one derivatives can undergo various chemical reactions, including alkylation and nitration. For example, alkylation of 2-thiouracils with specific reagents has been shown to occur exclusively at the sulfur atom . Nitration of these compounds can lead to electrophilic substitution, forming nitro derivatives . These reactions are crucial for the modification of the core structure to obtain compounds with specific biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidin-4-one derivatives are influenced by their molecular structure. Quantum chemical calculations have been performed to study the tautomeric interconversions and relative energies of these compounds, indicating that the thioxo form is energetically favorable . These properties are essential for understanding the compound's stability and reactivity, which are important for their pharmacological applications.

Applications De Recherche Scientifique

Synthesis of Heterocyclic Derivatives : One key application is the synthesis of various heterocyclic derivatives. For instance, Santagati et al. (1993) reported the synthesis of 2,3,5,6,7,8-hexahydro-3-amino-2-thioxo[1]benzothieno-[2,3-d]pyrimidin-4(1H)-one, which is a versatile intermediate for the preparation of bridgehead nitrogen polyheterocycles (Santagati, Santagati, & Modica, 1993).

Facile One-Pot Synthesis : The compound is also a crucial intermediate in facilitating one-pot syntheses of complex heterocyclic systems. Abdallah (2002) demonstrated its use in a one-pot synthesis to create hexahydro-6H-[1]-benzothieno[2′,3′:4,5]pyrimido[1,2-b][1,2,4,5]tetrazin-6-ones (Abdallah, 2002).

Biological Activity Screening : The derivatives of this compound have been studied for their biological activity. For example, Ashalatha et al. (2007) synthesized new derivatives and screened them for anti-inflammatory, CNS depressant, and antimicrobial activities, revealing some compounds with promising biological activities (Ashalatha, Narayana, Vijaya Raj, & Suchetha Kumari, 2007).

Potential in Antitumor Activity : Hafez and El-Gazzar (2017) explored the synthesis of novel 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives and evaluated their antitumor activity. Their study indicated that many of these compounds displayed potent anticancer activity (Hafez & El-Gazzar, 2017).

Antimicrobial Activity : Vlasov et al. (2021) conducted research on the antimicrobial activity of 6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines, confirming their effectiveness against both Gram-positive and Gram-negative bacteria and the Candida albicans fungal strain (Vlasov, Vlasova, Severina, Krolenko, Borysov, Abu Sharkh, Vlasov, & Georgiyants, 2021).

Propriétés

IUPAC Name |

3-(3,4-dimethylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS2/c1-10-7-8-12(9-11(10)2)20-17(21)15-13-5-3-4-6-14(13)23-16(15)19-18(20)22/h7-9H,3-6H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQMWJXLRSXANPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C3=C(NC2=S)SC4=C3CCCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-dimethylphenyl)-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-(3,4-diethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2499840.png)

![5-[(4-fluorophenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2499850.png)

![(5-fluorobenzo[b]thiophen-2-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2499851.png)

![2-(6-Oxo-3-thiophen-2-ylpyridazin-1-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2499853.png)

![[Benzotriazol-1-yl(phenyl)methyl]-trimethylsilane](/img/structure/B2499855.png)